3-Chlorophthalonitrile
Overview
Description
3-Chlorophthalonitrile is an organic compound with the molecular formula C₈H₃ClN₂. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used as an intermediate in the synthesis of various chemical products, including dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorophthalonitrile can be synthesized through several methods. One common approach involves the chlorination of phthalonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted phthalonitriles.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert this compound to phthalimidine derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used
Major Products Formed:
- Substituted phthalonitriles
- Phthalic acid derivatives
- Phthalimidine derivatives
Scientific Research Applications
3-Chlorophthalonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chlorophthalonitrile depends on its specific application. In the context of its use as a precursor for phthalocyanine dyes, the compound undergoes cyclotetramerization to form the phthalocyanine macrocycle. This process involves the formation of a conjugated system with extensive delocalization of π-electrons, which imparts the characteristic color and electronic properties to the dyes .
Comparison with Similar Compounds
Phthalonitrile: The parent compound without the chlorine substitution.
4-Chlorophthalonitrile: A positional isomer with the chlorine atom at the 4-position.
2,3-Dichlorophthalonitrile: A derivative with two chlorine atoms on the benzene ring
Uniqueness: 3-Chlorophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the chlorine atom at the 3-position allows for selective functionalization and the synthesis of a wide range of derivatives with diverse applications .
Biological Activity
3-Chlorophthalonitrile, a derivative of phthalonitrile, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biotechnology.
Synthesis of this compound
This compound can be synthesized through various methods, primarily involving nucleophilic aromatic substitution reactions. The general synthetic route involves the reaction of chlorinated phthalic anhydride with ammonia or amines under controlled conditions. This process yields this compound, which can then be further modified to enhance its biological activity.
Biological Properties
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings from recent research include:
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. For instance, it has been reported to scavenge free radicals effectively, demonstrating a percentage inhibition of up to 62.80% at specific concentrations .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined for pathogens such as Enterococcus hirae and Escherichia coli, with values ranging from 16 mg/L to 32 mg/L, indicating its potential as an antimicrobial agent .
- Photodynamic Therapy (PDT) : this compound derivatives have been explored for their application in photodynamic therapy. These compounds can generate reactive oxygen species (ROS) upon irradiation, leading to cell death in targeted cancer cells. The efficacy of these derivatives in PDT has been linked to their ability to penetrate tumor tissues and induce apoptosis effectively .
Case Studies
Several case studies have highlighted the practical applications of this compound in biomedical research:
- Case Study on Anticancer Efficacy : A study investigated the effects of a novel formulation of this compound in combination with other therapeutic agents on cancer cell lines. Results indicated a synergistic effect that enhanced cytotoxicity against various cancer types, suggesting its potential use in combination therapies .
- Antimicrobial Applications : In another case study focusing on infection control, researchers evaluated the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings demonstrated significant reductions in bacterial load when used in conjunction with standard antibiotics, underscoring its role as a potential adjuvant therapy .
Research Findings Summary Table
Properties
IUPAC Name |
3-chlorobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGFZMYLYXXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997585 | |
Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76241-79-7 | |
Record name | 3-Chloro-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76241-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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